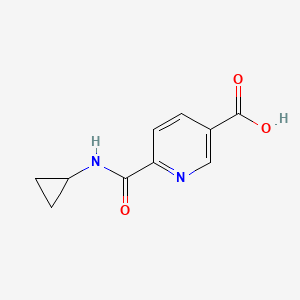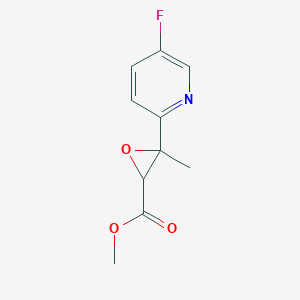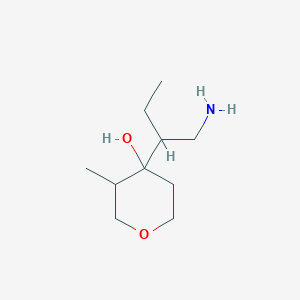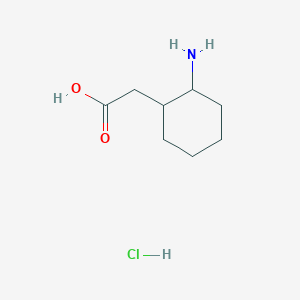
7-(Propan-2-yl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Propan-2-yl)-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an epoxide in the presence of a base, leading to the formation of the oxazepane ring. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 7-(Propan-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane oxides.
Reduction: Reduction reactions can convert oxazepane derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while substitution reactions can produce various functionalized oxazepane derivatives.
Scientific Research Applications
7-(Propan-2-yl)-1,4-oxazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 7-(Propan-2-yl)-1,4-oxazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both oxygen and nitrogen.
Uniqueness: 7-(Propan-2-yl)-1,4-oxazepane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to smaller ring systems.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
7-propan-2-yl-1,4-oxazepane |
InChI |
InChI=1S/C8H17NO/c1-7(2)8-3-4-9-5-6-10-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
XJEXYAXQNDZIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15258411.png)

![1-[3-(Aminomethyl)oxan-3-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B15258429.png)


![Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15258454.png)



![7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15258485.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B15258492.png)

![2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B15258505.png)
